molecular formula C10H15N3O2S2 B11798176 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol

Cat. No.: B11798176
M. Wt: 273.4 g/mol
InChI Key: WAPCVLKCNQRBNF-UHFFFAOYSA-N
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Description

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is an organic compound that features a pyridine ring substituted with a thiol group and a sulfonyl group attached to a 4-methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting pyridine-4-thiol with chlorosulfonic acid under controlled conditions.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-methylpiperazine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Complexation: The nitrogen atoms in the piperazine and pyridine rings can coordinate with metal ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride can be used.

Major Products

    Oxidation: The major product is the corresponding sulfonic acid.

    Substitution: Products vary depending on the nucleophile used.

    Complexation: Metal complexes with varying stoichiometries.

Scientific Research Applications

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying biological systems, particularly those involving metal ions.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, often through coordination with metal ions in the active site.

    Biological Studies: It can interact with metal ions, affecting their availability and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylpiperazin-1-yl)sulfonyl)aniline
  • 3-((4-Methylpiperazin-1-yl)sulfonyl)phenylboronic acid pinacol ester

Uniqueness

3-((4-Methylpiperazin-1-yl)sulfonyl)pyridine-4-thiol is unique due to the presence of both a thiol group and a sulfonyl group attached to a pyridine ring

Properties

Molecular Formula

C10H15N3O2S2

Molecular Weight

273.4 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C10H15N3O2S2/c1-12-4-6-13(7-5-12)17(14,15)10-8-11-3-2-9(10)16/h2-3,8H,4-7H2,1H3,(H,11,16)

InChI Key

WAPCVLKCNQRBNF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CNC=CC2=S

Origin of Product

United States

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